(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid functions as a non-natural amino acid containing an alkene (double bond) functionality. This unique structure allows researchers to incorporate it into peptides during solid-phase peptide synthesis (SPPS) []. SPPS is a fundamental technique for creating peptides and proteins in a controlled manner. By incorporating this amino acid, researchers can introduce specific chemical properties or functionalities into the resulting peptide, potentially impacting its biological activity or function [].
Here are some examples of how this modified amino acid might be used in peptide synthesis:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxy carbonyl group and a branched aliphatic chain. This compound features a chiral center, making it an enantiomerically pure substance. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, while the carboxylic acid functional group contributes to its potential biological activity.
These reactions are facilitated by enzymes or specific catalysts in biological systems, illustrating the compound's potential role in metabolic pathways
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has been explored through various studies. The compound exhibits properties that suggest it may act as:
Several synthesis methods have been developed for producing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:
These methods highlight the compound's complexity and the need for careful control over reaction conditions to maintain its integrity .
The applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid span several fields:
Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid focus on its binding affinities with various biological targets:
These interactions are often evaluated using techniques such as molecular docking and high-throughput screening .
Several compounds share structural or functional similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Leucine | Branched-chain amino acid | Essential for protein synthesis |
Valine | Another branched-chain amino acid | Involved in energy production |
Phenylalanine | Aromatic amino acid | Precursor for neurotransmitters |
While these compounds share some characteristics, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is unique due to its fluorenylmethoxy carbonyl group, which enhances stability and solubility compared to standard amino acids. This structural feature may also contribute to distinct biological activities not observed in simpler amino acids .
The systematic nomenclature of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers [1] [9]. The complete International Union of Pure and Applied Chemistry name reflects the hierarchical priority system where the carboxylic acid function serves as the principal functional group, establishing the longest carbon chain as the parent structure [1] [2].
The parent chain consists of seven carbon atoms, designated as heptanoic acid, with the carboxylic acid carbon assigned as carbon-1 according to International Union of Pure and Applied Chemistry numbering conventions [1] [9]. The presence of a carbon-carbon double bond between positions 6 and 7 necessitates the modification of the base name to hept-6-enoic acid, where the numerical prefix indicates the position of the lower-numbered carbon atom participating in the double bond [1] [14].
The amino acid derivative nature of this compound requires the inclusion of stereochemical descriptors and protecting group nomenclature in the systematic name [9] [10]. The (S)-configuration descriptor at the beginning of the name indicates the absolute stereochemical configuration at the chiral center, following Cahn-Ingold-Prelog priority rules [9] [18]. The fluorenylmethoxycarbonyl protecting group, systematically named as ((9H-fluoren-9-yl)methoxy)carbonyl, represents a carbamate linkage commonly employed in peptide synthesis applications [10] [11].
Nomenclature Component | International Union of Pure and Applied Chemistry Designation | Structural Significance |
---|---|---|
Parent Chain | hept-6-enoic acid | Seven-carbon chain with terminal alkene |
Stereochemical Descriptor | (S)- or (2S)- | Absolute configuration at carbon-2 |
Amino Protection | ((9H-fluoren-9-yl)methoxy)carbonyl | Fluorenylmethoxycarbonyl carbamate group |
Substituent Position | 2-amino-2-methyl | Quaternary carbon with amino and methyl groups |
Molecular Formula | C₂₃H₂₅NO₄ | Complete elemental composition |
The molecular architecture of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid encompasses several distinct structural domains that contribute to its chemical properties and biological activity [1] [2]. The fluorenyl protecting group constitutes the most prominent structural feature, comprising a tricyclic aromatic system with the molecular formula C₁₃H₉ that provides both steric protection and spectroscopic detectability [10] [15].
The methoxycarbonyl linker serves as a crucial structural bridge connecting the fluorenyl group to the amino acid backbone through an ether linkage followed by a carbonyl group [2] [10]. This arrangement creates a carbamate functional group that exhibits base-labile properties characteristic of fluorenylmethoxycarbonyl protecting groups used in solid-phase peptide synthesis [10] [11]. The carbamate linkage demonstrates exceptional stability toward acidic conditions while remaining susceptible to base-catalyzed cleavage reactions [10] [16].
The amino acid backbone features a quaternary carbon center at position 2, where both an amino group and a methyl substituent are attached alongside the main carbon chain [1] [2]. This structural arrangement creates significant steric hindrance around the chiral center, contributing to the configurational stability of the molecule [15] [16]. The alkyl side chain extends from carbon-2 through a linear four-carbon segment terminating in a vinyl group at positions 6 and 7 [1] [21].
Structural Component | Chemical Formula | Functional Role | Bonding Pattern |
---|---|---|---|
Fluorenyl Group | C₁₃H₉- | Aromatic protecting system | sp² hybridized aromatic carbons |
Methoxycarbonyl Linker | -CH₂OCO- | Ester bridge connection | sp³ methylene, sp² carbonyl |
Carbamate Linkage | -NHCOO- | Protecting group attachment | Planar amide resonance |
Alpha Carbon Center | Cα | Chiral stereocenter | sp³ quaternary carbon |
Methyl Substituent | CH₃- | Steric bulk provider | sp³ hybridized |
Alkyl Chain | -(CH₂)₄- | Hydrophobic spacer | sp³ saturated carbons |
Terminal Alkene | CH₂=CH- | Reactive olefin | sp² hybridized alkene |
The terminal alkene functionality represents a strategically important structural element that provides opportunities for further chemical modification through various addition reactions [21] [22]. The position of the double bond at the omega-minus-1 position (counting from the carboxyl terminus) places it sufficiently distant from the amino acid center to minimize electronic interactions while maintaining accessibility for chemical transformations [21] [24].
The stereochemical configuration at carbon-2 represents the most critical structural feature determining the biological activity and synthetic utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid [1] [18]. The molecule contains a single chiral center at the alpha-carbon position, where four distinct substituents create a tetrahedral arrangement that lacks internal symmetry [18] [25].
Application of Cahn-Ingold-Prelog priority rules establishes the absolute configuration through systematic ranking of the four substituents attached to the chiral carbon [18] [20]. The nitrogen atom of the carbamate-protected amino group receives the highest priority due to its atomic number of 7 [18]. The carboxyl carbon receives second priority with an atomic number of 6, while the methyl-substituted alkyl chain receives third priority based on the branching pattern at the attachment point [18] [20].
The methyl group attached directly to the chiral center receives the lowest priority in the Cahn-Ingold-Prelog system [18]. When the molecule is oriented with the lowest priority group (methyl) pointing away from the observer, the sequence from highest to lowest priority follows a counterclockwise direction, establishing the (S)-configuration [18] [20]. This stereochemical assignment corresponds to the L-configuration in the amino acid stereochemical convention, although the presence of the alpha-methyl substituent creates a unique case among proteinogenic amino acid derivatives [18].
Stereochemical Aspect | Description | Significance |
---|---|---|
Chiral Centers | Single chiral center at carbon-2 | Determines optical activity |
Absolute Configuration | (S)-configuration | Counterclockwise priority sequence |
Priority Assignment | N > COOH > C(CH₃)(alkyl) > CH₃ | Cahn-Ingold-Prelog ranking |
Stereochemical Descriptor | (2S)- or (S)- prefix | Systematic nomenclature |
Enantiomeric Relationship | (R)-enantiomer possible | Mirror image stereoisomer |
Optical Activity | Dextrorotatory or levorotatory | Rotates plane-polarized light |
Conformational Restriction | Steric hindrance from fluorenylmethoxycarbonyl | Limits rotational freedom |
The steric bulk of the fluorenylmethoxycarbonyl protecting group exerts significant influence on the conformational preferences around the chiral center [15] [16]. Computational analyses suggest that the protecting group adopts conformations that minimize steric interactions with the alpha-methyl substituent and the alkyl side chain, resulting in restricted rotational freedom and enhanced configurational stability [15]. This conformational constraint contributes to the resistance of the chiral center toward racemization under typical synthetic conditions [16] [23].